molecular formula C11H18N2O B3834921 1-(Furan-3-ylmethyl)-4-methyl-1,4-diazepane

1-(Furan-3-ylmethyl)-4-methyl-1,4-diazepane

Cat. No.: B3834921
M. Wt: 194.27 g/mol
InChI Key: SDYMNOQFRQRKJK-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-4-methyl-1,4-diazepane is a heterocyclic compound that features a furan ring attached to a diazepane ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the diazepane ring is a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-ylmethyl)-4-methyl-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of furan-3-carboxaldehyde with 4-methyl-1,4-diazepane in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-ylmethyl)-4-methyl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Halogenation can be achieved using halogens (e.g., bromine or chlorine) in the presence of a catalyst.

Major Products

    Oxidation: Furan-3-carboxylic acid.

    Reduction: Furan-3-methanol.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

1-(Furan-3-ylmethyl)-4-methyl-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)-4-methyl-1,4-diazepane is not fully understood, but it is believed to interact with specific molecular targets and pathways. The furan ring may engage in π-π interactions with aromatic residues in proteins, while the diazepane ring may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxaldehyde: A precursor in the synthesis of 1-(Furan-3-ylmethyl)-4-methyl-1,4-diazepane.

    Furan-3-methanol: A reduced form of furan-3-carboxaldehyde.

    4-Methyl-1,4-diazepane: The diazepane ring component of the compound.

Uniqueness

This compound is unique due to the combination of the furan and diazepane rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(furan-3-ylmethyl)-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-12-4-2-5-13(7-6-12)9-11-3-8-14-10-11/h3,8,10H,2,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYMNOQFRQRKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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